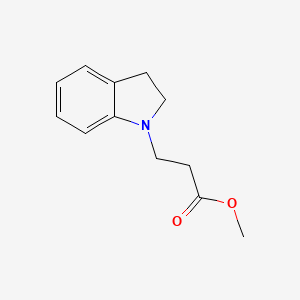
2,3-Dihydro-1H-indole-1-propanoic acid methyl ester
Cat. No. B8520841
M. Wt: 205.25 g/mol
InChI Key: LPVJHYHBWRQUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07109222B2
Procedure details


A solution of indoline (6.15 g), methyl 3-bromopropionate (13 g), potassium carbonate (21 g) in 150 mL of acetonitrie was refluxed fro 16 h. The reaction mixture was concentrated, mixed with 300 mL of ether. The mixed reaction solution was filtered, concentrated down to afford compound UUA (8 g). MS: 206 (M+1)+.



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.Br[CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>>[CH3:16][O:15][C:13](=[O:14])[CH2:12][CH2:11][N:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.15 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC(=O)OC
|
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed with 300 mL of ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixed reaction solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford compound UUA (8 g)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(CCN1CCC2=CC=CC=C12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
